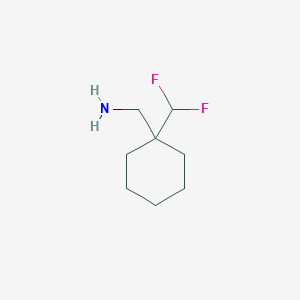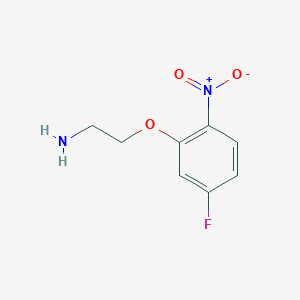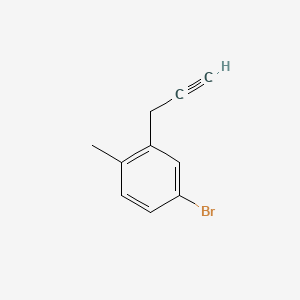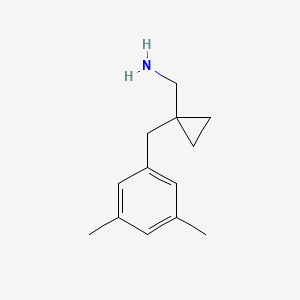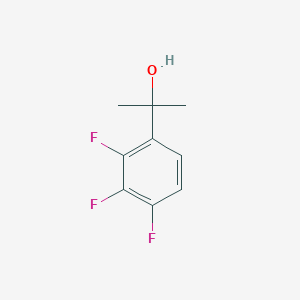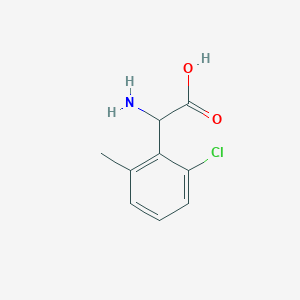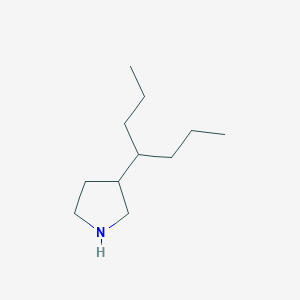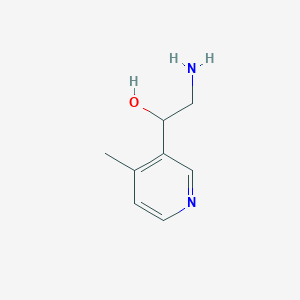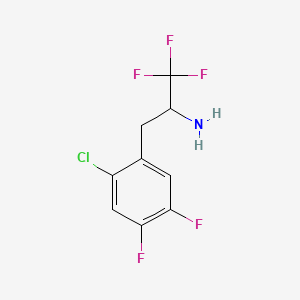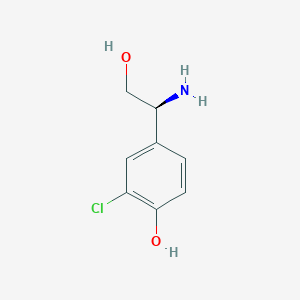
(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol is a chemical compound known for its unique structure and properties. This compound features a phenol group substituted with an amino and hydroxyethyl group, as well as a chlorine atom. Its stereochemistry is denoted by the (s)-configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2-chlorophenol as the starting material.
Nitration: The 2-chlorophenol undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydroxylation: The amino group is hydroxylated to form the hydroxyethyl group using an appropriate hydroxylating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom, forming a dechlorinated derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-(1-Amino-2-oxoethyl)-2-chlorophenol.
Reduction: Formation of 4-(1-Amino-2-hydroxyethyl)phenol.
Substitution: Formation of 4-(1-Amino-2-hydroxyethyl)-2-methoxyphenol or 4-(1-Amino-2-hydroxyethyl)-2-cyanophenol.
Applications De Recherche Scientifique
(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl and amino groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Amino-2-hydroxyethyl)phenol: Lacks the chlorine atom, resulting in different reactivity and biological activity.
4-(1-Amino-2-hydroxyethyl)-2-methoxyphenol: Contains a methoxy group instead of a chlorine atom, affecting its chemical properties.
4-(1-Amino-2-hydroxyethyl)-2-cyanophenol:
Uniqueness
(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol is unique due to the presence of the chlorine atom, which influences its reactivity and interactions with other molecules
Propriétés
Formule moléculaire |
C8H10ClNO2 |
|---|---|
Poids moléculaire |
187.62 g/mol |
Nom IUPAC |
4-[(1S)-1-amino-2-hydroxyethyl]-2-chlorophenol |
InChI |
InChI=1S/C8H10ClNO2/c9-6-3-5(7(10)4-11)1-2-8(6)12/h1-3,7,11-12H,4,10H2/t7-/m1/s1 |
Clé InChI |
BXFJZKMWVRALEU-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@@H](CO)N)Cl)O |
SMILES canonique |
C1=CC(=C(C=C1C(CO)N)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


